REACTION_CXSMILES
|
CNCCO.O[C:7]1[CH:17]=[CH:16][C:10]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1>OS([O-])=O.[Na+].O>[CH:11](=[CH:12][C:13](=[O:15])[CH3:14])[C:10]1[CH:16]=[CH:17][CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(C)=O)C=C1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
solvent
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CNCCO.O[C:7]1[CH:17]=[CH:16][C:10]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1>OS([O-])=O.[Na+].O>[CH:11](=[CH:12][C:13](=[O:15])[CH3:14])[C:10]1[CH:16]=[CH:17][CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(C)=O)C=C1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
solvent
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CNCCO.O[C:7]1[CH:17]=[CH:16][C:10]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1>OS([O-])=O.[Na+].O>[CH:11](=[CH:12][C:13](=[O:15])[CH3:14])[C:10]1[CH:16]=[CH:17][CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(C)=O)C=C1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
solvent
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |